Fmoc-D-His(Bzl)-OH
Description
Contextualization within Modern Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support. The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its use of a base-labile Fmoc group for Nα-protection, which offers orthogonality with acid-labile side-chain protecting groups. iris-biotech.de This approach avoids the harsh acidic conditions required in the older Boc/Bzl strategy. iris-biotech.de
Within the Fmoc-SPPS framework, the choice of protecting groups for reactive amino acid side chains is critical to prevent unwanted side reactions. core.ac.uk For histidine, the imidazole (B134444) ring's nucleophilicity and basicity can lead to side reactions and racemization during peptide coupling. peptide.compeptide.com The benzyl (B1604629) (Bzl) group in Fmoc-D-His(Bzl)-OH serves as a side-chain protecting group. While effective, the Bzl group's stability can be a double-edged sword; it is relatively stable but can be partially removed by trifluoroacetic acid (TFA), which is commonly used for cleavage from the resin in Fmoc chemistry. peptide.com
Significance of D-Amino Acids in Peptidomimetics and Structural Biology Investigations
The incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids, is a powerful strategy in the design of peptidomimetics and for structural biology studies. ptfarm.plresearchgate.net Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation by enzymes, which typically recognize only L-amino acids. researchgate.netnih.gov This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. nih.gov
From a structural perspective, introducing a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting the formation of β-turns or altering helical structures. wjarr.com These structural modifications can lead to enhanced binding affinity and selectivity for biological targets. ptfarm.plresearchgate.net The use of D-amino acids has been instrumental in developing potent peptide-based drugs, including GnRH antagonists and somatostatin (B550006) analogs. ptfarm.pl
Historical Development and Evolution of Histidine Protection Strategies in Fmoc-Based SPPS
Protecting the histidine side chain during peptide synthesis has historically been a significant challenge. The imidazole ring is prone to several side reactions, including racemization, which is the loss of stereochemical integrity at the α-carbon. peptide.comoup.com The free N-π in the imidazole ring can catalyze this epimerization. peptide.com
Over the years, various protecting groups have been developed for the histidine side chain in Fmoc-SPPS. Early strategies sometimes involved using unprotected histidine, but this often led to complications. The development of side-chain protecting groups was a critical advancement.
Commonly used protecting groups for histidine in Fmoc chemistry include:
Trityl (Trt) : This is a bulky and acid-labile group. Fmoc-His(Trt)-OH is widely used, but the Trt group can be sensitive to the repeated piperidine (B6355638) treatments for Fmoc deprotection, leading to its partial loss. peptide.com It is also known to be susceptible to racemization during coupling. acs.org
tert-Butoxycarbonyl (Boc) : The Boc group offers good protection but requires strong acidic conditions for removal, which can be incompatible with some sensitive peptides or linkers. peptide.comnih.gov
Benzyl (Bzl) : As seen in this compound, the benzyl group provides robust protection. google.com However, its removal often requires strong acids like HF, although it can be partially cleaved by TFA. peptide.comgoogle.com This makes it more suitable for certain applications where strong cleavage conditions are acceptable.
4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) : These are derivatives of the trityl group with increased acid lability, allowing for their removal under milder acidic conditions than the Trt group. peptide.comacs.org
2-Chlorotrityl (Clt) : This group is more stable to acid than the Trt group, which helps to prevent partial side-chain deprotection. sigmaaldrich.com
The choice of the protecting group is often dictated by the specific peptide sequence, the synthesis strategy (e.g., convergent fragment synthesis), and the desired final product. The benzyl group in this compound represents one of the earlier and more robust protection strategies, which remains relevant for specific synthetic challenges despite the development of more acid-labile alternatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-19-3 | |
| Record name | 1-Benzyl-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-histidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003170846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Strategies and Chemical Transformations Involving Fmoc D His Bzl Oh
Design Principles of the Fmoc-D-His(Bzl)-OH Building Block
The structure of this compound is meticulously designed for its role in solid-phase peptide synthesis (SPPS). The choice of the fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, the benzyl (B1604629) (Bzl) group for the imidazole (B134444) side chain, and the inherent D-stereochemistry are all deliberate, addressing specific challenges encountered during peptide elongation.
Rationale for Nα-Fmoc Protection
The protection of the α-amino group is a fundamental requirement in peptide synthesis to prevent unwanted self-polymerization and to ensure the sequential addition of amino acids in the desired order. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group in modern peptide synthesis, primarily due to its base-lability. thermofisher.com This characteristic is central to the "orthogonal" protection strategy in SPPS, where different classes of protecting groups can be removed under distinct chemical conditions. altabioscience.compeptide.com
The Fmoc group is stable under the acidic conditions often used to cleave the final peptide from the resin and to deprotect acid-labile side-chain protecting groups. thermofisher.comchempep.com However, it is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comacs.org This deprotection occurs via a β-elimination mechanism, generating dibenzofulvene, which is subsequently scavenged by the secondary amine base to prevent its reaction with the newly liberated N-terminal amine of the growing peptide chain. peptide.comchempep.com The use of Fmoc protection offers a milder alternative to the acid-labile tert-butoxycarbonyl (Boc) group, which requires repeated treatments with strong acid for deprotection. altabioscience.comthermofisher.com This mildness is particularly advantageous for the synthesis of long or complex peptides where repeated acidolysis could lead to side reactions or degradation of the peptide chain. altabioscience.com
Role of Nτ-Benzyl Protection for the Imidazole Moiety
The side chain of histidine contains a reactive imidazole ring that necessitates protection during peptide synthesis to avert undesirable side reactions. The benzyl (Bzl) group serves as a robust protecting group for the imidazole nitrogen. Specifically, it is typically attached to the tele (τ) nitrogen of the imidazole ring, denoted as Nτ-benzyl protection.
This protection strategy is crucial for several reasons. Firstly, it prevents the imidazole side chain from undergoing acylation during the coupling steps. Secondly, and perhaps more importantly, it mitigates the risk of racemization of the histidine residue during activation. rsc.org An unprotected imidazole ring, particularly the π-nitrogen, can act as an internal base, promoting the formation of an oxazolone (B7731731) intermediate which is prone to racemization. rsc.orgmdpi.com By blocking the τ-nitrogen with the benzyl group, this pathway is effectively suppressed. rsc.org The benzyl group is stable under the basic conditions used for Fmoc group removal but can be cleaved under strong acidic conditions, such as with hydrogen bromide in trifluoroacetic acid, or via catalytic hydrogenolysis, making it compatible with the final deprotection step in many SPPS protocols. rsc.org
Integration into Solid-Phase Peptide Synthesis Protocols
Once synthesized, this compound is incorporated into the growing peptide chain on a solid support through a series of coupling and deprotection cycles. peptide.com The efficiency of this integration is paramount for achieving a high yield of the desired full-length peptide.
Strategies for Mitigating Racemization of the D-Histidine Residue
A significant challenge in the incorporation of histidine residues, including this compound, into a peptide sequence is the propensity for racemization at the α-carbon. nih.govacs.org This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, potentially impacting its biological activity. researchgate.netbibliomed.org
Mechanistic Understanding of Nπ-Mediated Racemization Pathways
The primary mechanism for histidine racemization involves the imidazole side chain. nih.govacs.org The π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base catalyst, abstracting the α-proton of the activated amino acid. nih.govmdpi.com This leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of D- and L-isomers. mdpi.combachem.com The activation of the carboxyl group during the coupling step makes the α-proton more acidic and thus more susceptible to abstraction. bachem.comrsc.org Another proposed pathway involves the formation of an oxazolone intermediate, which is also prone to racemization. mdpi.combachem.com The benzyl (Bzl) protecting group on the τ-nitrogen, as in this compound, helps to reduce the basicity of the imidazole ring, but does not completely eliminate the risk of racemization. oup.com
Influence of Coupling Conditions and Additives on Stereochemical Integrity
The extent of racemization is highly dependent on the reaction conditions. nih.govhighfine.com Several strategies have been developed to maintain the stereochemical integrity of the histidine residue during coupling.
Coupling Reagents and Additives: The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired peptide bond formation, they can also accelerate racemization. nih.gov The use of carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as HOBt or its derivatives (e.g., 6-Cl-HOBt, OxymaPure) is a widely adopted strategy to suppress racemization. peptide.comhighfine.compeptide.com These additives form active esters that are more stable and less prone to racemization than the intermediates formed with carbodiimides alone. acs.org For instance, the addition of HOBt has been shown to significantly minimize racemization. peptide.com Some studies suggest that certain additives like 1,3-dimethylbarbituric acid (Oxyma-B) may be even more effective at suppressing racemization for problematic amino acids like histidine. highfine.com The use of copper (II) chloride (CuCl2) as an additive has also been reported to be effective in suppressing racemization, particularly in solution-phase coupling and for certain challenging amino acids. peptide.com
Bases and Solvents: The base used during the coupling reaction can also influence racemization. Strong bases can increase the rate of α-proton abstraction. Weaker bases, such as sym-collidine, are sometimes recommended over more commonly used bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) when there is a high risk of racemization. bachem.com The solvent can also play a role, with different solvents potentially influencing the rates of both the coupling reaction and racemization. rsc.org
Protecting Groups: Protecting the imidazole nitrogen is a key strategy to mitigate racemization. While the Bzl group in this compound reduces the risk, other protecting groups have been developed to offer even greater suppression. For example, the 4-methoxybenzyloxymethyl (MBom) group, when attached to the Nπ-position, has been shown to be highly effective in preventing racemization, even under microwave-assisted SPPS conditions at elevated temperatures. nih.govresearchgate.netpeptide.com The use of a tert-butoxymethyl (Bum) group on the Nπ-position has also been investigated for its ability to suppress racemization. bris.ac.uk
Table 1: Effect of Coupling Conditions on Histidine Racemization
| Coupling Method | Preactivation Time | Racemization Level (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA | 0 min | 1.0 | nih.gov |
| Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8 | nih.gov |
| Fmoc-His(MBom)-OH with HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3 | nih.gov |
| Fmoc-His(Trt)-OH with Microwave (80°C) | - | 16.6 | nih.gov |
| Fmoc-His(MBom)-OH with Microwave (80°C) | - | 0.8 | nih.gov |
Solid-Phase Resin Selection and Compatibility with this compound Incorporation
Commonly used resins in Fmoc-SPPS include Wang resin for the synthesis of C-terminal carboxylic acids and Rink amide resin for C-terminal amides. peptide.com These resins are generally compatible with the incorporation of this compound using standard coupling protocols.
For the synthesis of protected peptide fragments, 2-chlorotrityl chloride (2-CTC) resin is a popular choice. acs.org Its high acid lability allows for the cleavage of the peptide from the resin while keeping the side-chain protecting groups, including the Bzl group of histidine, intact. This is particularly advantageous for fragment condensation strategies. The steric bulk of the trityl linker on 2-CTC resin also helps to minimize the formation of diketopiperazines, a common side reaction at the dipeptide stage. peptide.comacs.org
The physical properties of the resin, such as the polymer support (e.g., polystyrene or polyethylene (B3416737) glycol) and bead size, can also influence the efficiency of the synthesis by affecting solvent swelling and reagent diffusion. biosynth.com
Deprotection and Cleavage Methodologies for this compound Containing Peptides
Following the successful assembly of the peptide chain on the solid support, the final steps involve the removal of the protecting groups and cleavage of the peptide from the resin. thermofisher.com
Selective Removal of Nα-Fmoc Group in Research Contexts
The selective removal of the temporary Nα-Fmoc protecting group is a repetitive step performed after each amino acid coupling in Fmoc-SPPS. This deprotection is typically achieved by treating the peptidyl-resin with a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.eduiris-biotech.de
The mechanism of Fmoc removal involves a β-elimination reaction. The basic conditions facilitate the abstraction of the acidic proton from the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the terminal amino acid as a carbamate, which subsequently decarboxylates. peptide.compeptide.com The liberated dibenzofulvene is typically scavenged by the piperidine to prevent side reactions. peptide.com
While this is a standard and generally efficient procedure, care must be taken with sequences containing residues prone to base-catalyzed side reactions. For instance, aspartic acid can lead to aspartimide formation. nih.gov In the context of a histidine-containing peptide, the standard piperidine treatment is generally compatible with the Bzl protecting group on the histidine side chain, which is stable to these basic conditions. The deprotected N-terminal amine is then ready for the next coupling cycle. peptide.com
Acidolytic Cleavage of the Nτ-Benzyl Protecting Group and Peptide from Resin
The final step in solid-phase peptide synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the context of Fmoc/tBu-based strategies, this is typically achieved through treatment with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comwikipedia.org The Nτ-benzyl (Bzl) protecting group on the histidine imidazole ring, like the tert-butyl (tBu) based protecting groups and the resin linker, is labile to strong acids.
The cleavage process generates highly reactive carbocations from the protecting groups and the resin linker. sigmaaldrich.com For instance, the cleavage of tert-butyl protecting groups results in the formation of tert-butyl cations. wpmucdn.com These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, and tyrosine, leading to undesired modifications. sigmaaldrich.com To prevent these side reactions, scavengers are added to the TFA cleavage cocktail to trap the reactive carbocations. sigmaaldrich.com
The composition of the cleavage cocktail is crucial and is determined by the amino acid sequence of the peptide. wpmucdn.comthermofisher.com For peptides containing acid-sensitive residues, a variety of cleavage cocktails have been developed. Common scavengers include water, triisopropylsilane (B1312306) (TIS), phenol, and thioanisole (B89551). wpmucdn.comresearchgate.net Water and TIS are effective scavengers for tert-butyl cations. wpmucdn.com Phenol and thioanisole can also act as carbocation scavengers. researchgate.net
For peptides containing this compound, a standard cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) or Reagent B (TFA/phenol/water/triisopropylsilane) is often employed. researchgate.netpeptide.com The choice between these depends on the presence of other sensitive residues in the peptide sequence. For instance, if the peptide also contains arginine protected with Pmc or Mtr, or tryptophan, specific scavengers are necessary to prevent side reactions like sulfonation of the tryptophan indole (B1671886) ring. sigmaaldrich.compeptide.com
The general procedure involves treating the peptidyl-resin with the chosen cleavage cocktail for a period of 1 to 3 hours at room temperature. wpmucdn.compeptide.com Following the cleavage reaction, the resin is filtered off, and the crude peptide is precipitated from the filtrate by the addition of cold diethyl ether. peptide.comnih.gov
Interactive Table: Common Acidolytic Cleavage Cocktails for Peptides Containing Histidine
| Reagent | Composition (v/v) | Key Applications & Remarks |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cleavage cocktail suitable for most peptides, including those with Arg(Pmc/Pbf), Cys(Trt), and His(Trt/Bzl). sigmaaldrich.comresearchgate.net |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A good "odorless" alternative to thiol-containing cocktails. peptide.com Particularly effective for scavenging trityl cations from Cys(Trt) and His(Trt/Bzl). peptide.com Not recommended for peptides containing methionine due to the risk of oxidation. peptide.com |
| TFA/TIS/Water | (95:2.5:2.5) | A common and effective general cleavage cocktail, especially when Arg(Pbf) and Trp(Boc) are used. sigmaaldrich.com |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues. wpmucdn.comacs.org |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide (B99878)
Challenges and Innovative Solutions in Fmoc D His Bzl Oh Based Peptide Synthesis
Control of D-Histidine Stereochemistry During Peptide Chain Elongation
A primary challenge in the synthesis of peptides containing histidine is the propensity of this amino acid to undergo racemization (or epimerization in the context of a chiral chain) during the coupling step. cem.comnih.govsemanticscholar.org For D-histidine derivatives, this means an undesired conversion to the L-isomer, which can compromise the final peptide's purity, structure, and function. jpt.comcem.com
The epimerization of histidine is an intramolecular side reaction catalyzed by the imidazole (B134444) ring. cem.comcore.ac.uk The lone pair of electrons on the unprotected Nπ-nitrogen of the imidazole is sufficiently basic to abstract the acidic proton from the α-carbon, especially when the carboxyl group is activated for coupling. cem.comnih.govsemanticscholar.org This deprotonation forms a planar, achiral enolate intermediate, which upon reprotonation can yield either the D- or L-isomer, thus compromising the enantiomeric purity. cem.com
Several factors related to reaction conditions can exacerbate this issue:
Base-Mediated Coupling: The use of strong bases in coupling reactions significantly promotes epimerization. nih.govsemanticscholar.org For instance, base-mediated activation methods using phosphonium (B103445) or uronium reagents like HCTU in the presence of DIPEA can lead to high levels of racemization, particularly with prolonged pre-activation times. nih.govsemanticscholar.orgchempep.com
Activation Time: The longer a histidine residue remains in its activated state, the greater the opportunity for epimerization. cem.com Studies comparing Fmoc-His(Trt)-OH with Nπ-protected derivatives have shown that racemization increases with the pre-activation period. For example, with HCTU/6-Cl-HOBt/DIPEA activation, racemization of Fmoc-His(Trt)-OH increased from 1% with no pre-activation to 7.8% after 5 minutes of pre-activation. nih.govsemanticscholar.org
Temperature: Elevated temperatures, often employed to overcome difficult couplings or aggregation, can also increase the rate of epimerization. nih.govsemanticscholar.org Microwave-assisted SPPS, while efficient, poses a risk for histidine racemization if not carefully controlled. nih.govsemanticscholar.org For example, using Nτ-Trt protected histidine with microwave heating at 80°C resulted in 16.6% racemization. nih.govsemanticscholar.org
The benzyl (B1604629) (Bzl) protecting group on the imidazole side chain of Fmoc-D-His(Bzl)-OH is typically attached to one of the imidazole nitrogens. While it offers protection against some side reactions, its effectiveness in suppressing epimerization depends on which nitrogen (the π or τ) it protects and the reaction conditions used. Protecting the π-nitrogen is considered the most effective strategy to preserve chiral integrity. nih.govsemanticscholar.org
To address the challenge of epimerization, researchers have developed optimized coupling protocols specifically for incorporating histidine residues.
Carbodiimide (B86325) Activation: Using acidic coupling conditions, such as those employing diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is generally sufficient to maintain the stereochemistry of histidine derivatives like Fmoc-His(Trt)-OH at ambient temperatures. nih.govsemanticscholar.org This method avoids the strong bases that promote enolization.
Additive Selection: The choice of additive in coupling reactions is crucial. While HOBt is standard, 7-aza-1-hydroxybenzotriazole (HOAt) has been shown to accelerate acylation and reduce racemization. chempep.com More recently, ethyl cyano(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative to benzotriazole-based additives, showing lower racemization levels when used with a carbodiimide. acs.org
Minimizing Activation Time: Flow-based SPPS systems have allowed for precise control over activation times. Studies have shown that minimizing the pre-activation time by using shorter activation loops can significantly reduce D-amino acid formation during the coupling of sensitive residues like histidine. uzh.ch
Nπ-Nitrogen Protection: The most robust solution to histidine racemization is the use of protecting groups on the Nπ-nitrogen of the imidazole ring. nih.govsemanticscholar.org While this compound is a common reagent, derivatives with protecting groups specifically designed to be electron-withdrawing or sterically hindering at the Nπ position, such as benzyloxymethyl (Bom), t-butoxymethyl (Bum), or 4-methoxybenzyl-oxymethyl (MBom), offer superior suppression of epimerization. nih.govsemanticscholar.org For instance, under conditions where Fmoc-His(Trt)-OH showed 7.8% racemization, the Nπ-protected Fmoc-His(MBom)-OH showed only 0.3%. nih.govsemanticscholar.org
| Histidine Derivative | Activation Conditions | Pre-activation Time | Temperature | Racemization (%) | Source |
|---|---|---|---|---|---|
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | RT | 1.0% | nih.gov, semanticscholar.org |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | RT | 7.8% | nih.gov, semanticscholar.org |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | RT | 0.3% | nih.gov, semanticscholar.org |
| Fmoc-His(Trt)-OH | Microwave | N/A | 80°C | 16.6% | nih.gov, semanticscholar.org |
| Fmoc-His(MBom)-OH | Microwave | N/A | 80°C | 0.8% | nih.gov, semanticscholar.org |
Impact of Reaction Conditions on Epimerization
Managing Imidazole-Related Side Reactions
The nucleophilic nature of the histidine imidazole ring is not only responsible for epimerization but also makes it susceptible to other undesirable side reactions during SPPS. core.ac.ukbiosynth.com
Acyl migration is a potential side reaction where an acyl group can be transferred to a nucleophilic center. In the context of histidine, the unprotected imidazole ring can be acylated by the incoming activated amino acid. peptide.com This leads to the formation of a branched peptide, which is a significant impurity. The use of a side-chain protecting group, such as the benzyl (Bzl) group in this compound, is the primary strategy to prevent this side reaction by blocking the nucleophilic sites on the imidazole ring. biosynth.compeptide.com
Another related issue is N-O acyl shift, which can occur in serine- and threonine-containing peptides during deprotection with trifluoroacetic acid (TFA), where the peptide chain migrates from the amide nitrogen to the side-chain hydroxyl group. iris-biotech.de While this is not a direct reaction of the histidine imidazole ring, it highlights the types of intramolecular rearrangements that can occur, underscoring the importance of robust side-chain protection strategies for all functional amino acids in a sequence.
Prevention of Acyl Migration Phenomena
Addressing General Fmoc SPPS Challenges in the Context of Complex Peptides
The synthesis of complex peptides, particularly those containing hydrophobic residues or "difficult sequences," presents general challenges that are compounded by the presence of sensitive residues like D-histidine.
Peptide Aggregation: As a peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. uzh.chnih.gov This aggregation can hinder the access of reagents to the reaction site, leading to incomplete deprotection and coupling steps, resulting in deletion sequences. uzh.chrsc.org While D-amino acids can act as β-sheet breakers, the presence of histidine itself does not necessarily prevent aggregation. Strategies to overcome aggregation include the use of high-swelling resins, chaotropic salts, elevated temperatures (with caution for epimerization), or the incorporation of backbone protection groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group. chempep.comnih.gov
Aspartimide Formation: A major side reaction in Fmoc SPPS is the formation of aspartimide, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. nih.goviris-biotech.de This base-catalyzed reaction occurs during piperidine (B6355638) treatment for Fmoc removal and leads to a mixture of byproducts, including racemized peptides. nih.govrsc.org While not directly caused by histidine, the synthesis of a complex peptide containing both Asp and His requires careful optimization of the deprotection conditions (e.g., adding HOBt or Oxyma to the piperidine solution) to minimize both aspartimide formation and histidine epimerization. nih.govrsc.org
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur after the Fmoc deprotection of the second amino acid, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. chempep.comiris-biotech.de This is particularly problematic for sequences with proline or other secondary amino acids at the C-terminus. When incorporating this compound at the second position from the resin, careful selection of the resin and coupling conditions is necessary to minimize this side reaction. iris-biotech.de
Suppression of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). chempep.com This intramolecular cyclization involves the nucleophilic attack of the deprotected N-terminal amino group on the ester linkage connecting the dipeptide to the resin, resulting in the cleavage of the peptide from the support. chempep.comiris-biotech.de This side reaction is particularly prevalent in Fmoc-based strategies due to the basic conditions used for Fmoc group removal, which enhance the nucleophilicity of the terminal amine. chempep.comiris-biotech.de Sequences containing a D-amino acid at the N-terminus, such as those initiated with this compound, are susceptible to this premature chain termination.
Several strategies have been developed to mitigate DKP formation:
Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the N-terminal amine from attacking the resin linkage. peptide.com This approach is effective in reducing the rate of DKP formation. peptide.com
Dipeptide Coupling: A highly effective method is to introduce the first two amino acids as a pre-formed dipeptide unit. peptide.com By coupling a Fmoc-Xaa-D-His(Bzl)-OH dipeptide, the vulnerable dipeptide-resin intermediate stage is bypassed entirely, thus preventing DKP formation. peptide.com
Modification of Deprotection Conditions: While standard Fmoc deprotection uses a 20% piperidine solution in DMF, altering these conditions can suppress DKP formation. nih.gov Using lower concentrations of piperidine and reduced temperatures can decrease the rate of the side reaction. nih.gov Additionally, the use of milder deprotection reagents, such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF), has been explored. iris-biotech.de
In Situ Neutralization Protocols: In Boc-based synthesis, in situ neutralization protocols are known to suppress DKP formation, and similar principles can be adapted for challenging Fmoc syntheses. peptide.com
A comparative analysis of different strategies highlights their relative effectiveness in minimizing this unwanted side reaction.
| Strategy | Principle | Efficacy | Reference |
| 2-Chlorotrityl Resin | Steric hindrance from the bulky trityl linker inhibits intramolecular cyclization. | High | peptide.com |
| Dipeptide Coupling | Bypasses the vulnerable dipeptide-resin intermediate stage. | Very High | peptide.com |
| Modified Deprotection | Lowering piperidine concentration and temperature reduces the reaction rate. | Moderate to High | nih.gov |
| Alternative Bases | Using non-nucleophilic bases like DBU or alternative reagents like TBAF. | Moderate | iris-biotech.de |
Strategies to Minimize Aspartimide Formation
When a peptide sequence contains an aspartic acid (Asp) residue, a base- or acid-catalyzed side reaction known as aspartimide formation can occur. iris-biotech.denih.gov This intramolecular cyclization involves the peptide backbone nitrogen attacking the side-chain carboxyl group of Asp, particularly when the subsequent amino acid (at position n+1) is small and unhindered, such as glycine, asparagine, or serine. nih.govsemanticscholar.org The presence of D-His(Bzl)-OH adjacent to an Asp residue can influence the local conformation, potentially exacerbating this issue. Aspartimide formation leads to a mixture of byproducts, including α- and β-peptides, which are often difficult to separate from the target peptide. nih.gov
Innovative solutions to counter this problem include:
Bulky Side-Chain Protecting Groups for Asp: Replacing the standard tert-butyl (tBu) ester protection on the Asp side chain with bulkier groups can sterically hinder the formation of the succinimide (B58015) ring. iris-biotech.deiris-biotech.de Novel trialkylcarbinol-based esters like 3-ethyl-3-pentyl (Epe) and 5-n-butyl-5-nonyl (Bno) have demonstrated excellent protection against aspartimide formation. nih.govresearchgate.net
Backbone Protection: The most definitive way to prevent aspartimide formation is through backbone amide protection. peptide.comnih.gov Introducing a protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid following Asp prevents the nucleophilic attack required for cyclization. peptide.comsigmaaldrich.com Commercially available dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are highly effective for problematic Asp-Gly sequences. nih.goviris-biotech.desigmaaldrich.com
Modified Deprotection Cocktails: Adding acidic modifiers to the piperidine deprotection solution can reduce the basicity and thereby suppress aspartimide formation. nih.gov For instance, the addition of ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine/DMF mixture has been shown to significantly reduce aspartimide-related impurities. nih.gov
Use of Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide immediately before an aspartimide-prone sequence can alter the peptide backbone conformation in a way that disfavors the cyclization reaction. nih.gov
The table below summarizes the effectiveness of various Asp protecting groups in a model peptide synthesis.
| Asp Protecting Group | Condition | % Aspartimide Formation | Reference |
| OtBu | 20% Piperidine/DMF | High (e.g., up to 44% in test sequences) | nih.gov |
| OMpe | 20% Piperidine/DMF | Reduced | researchgate.net |
| OEpe | 20% Piperidine/DMF | Very Low (e.g., 2.2% in test sequences) | nih.gov |
| OBno | 20% Piperidine/DMF | Very Low (e.g., 0.9% in test sequences) | nih.gov |
| (Dmb)Gly unit | 20% Piperidine/DMF | Complete prevention | nih.govsigmaaldrich.com |
Overcoming Peptide Aggregation Issues
Peptide aggregation, where growing peptide chains associate with each other via intermolecular hydrogen bonds, is a major obstacle in SPPS, particularly for sequences longer than 10-15 amino acids or those containing hydrophobic residues. peptide.comresearchgate.net This can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. peptide.com The presence of the large, aromatic benzyl group in this compound can contribute to the hydrophobicity and aggregation tendency of a peptide.
Several effective strategies have been developed to disrupt aggregation and improve synthesis efficiency:
Chaotropic Salts and Solvents: Switching the synthesis solvent from standard DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt hydrogen bonding networks. peptide.comsigmaaldrich.com
Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 50-60°C), often facilitated by microwave-assisted peptide synthesizers, can increase reaction kinetics and disrupt secondary structures that cause aggregation. peptide.com
Backbone Protection and Pseudoprolines: As with preventing aspartimide formation, the introduction of backbone-protecting groups (Hmb, Dmb) or pseudoproline dipeptides at regular intervals (e.g., every 6-7 residues) is a powerful method to break up the regular hydrogen-bonding patterns that lead to aggregation. chempep.compeptide.comsigmaaldrich.com
"Magic Mixture" Solvents: The use of specialized solvent systems, such as a mixture of DCM/DMF/NMP with additives like Triton X-100 and ethylene (B1197577) carbonate, has been shown to be effective for highly difficult sequences. sigmaaldrich.com
| Method | Mechanism | Application Notes | Reference |
| Solvent Exchange | NMP and DMSO are better at solvating aggregated peptides than DMF. | Switch from DMF to NMP or add DMSO to the solvent. | peptide.com |
| Chaotropic Salts | Ions disrupt the hydrogen bonds responsible for inter-chain aggregation. | Add salts like LiCl or KSCN to the reaction mixture. | peptide.com |
| Elevated Temperature | Provides energy to overcome aggregation and speeds up coupling. | Often used in automated microwave-assisted SPPS. | peptide.com |
| Backbone Protection (Hmb/Dmb) | A bulky group on the backbone amide nitrogen physically prevents H-bonding. | Incorporate every 6-7 residues in aggregation-prone sequences. | chempep.compeptide.comsigmaaldrich.com |
| Pseudoproline Dipeptides | Induce a "kink" in the peptide backbone, disrupting regular secondary structures. | Substitute Ser or Thr residues with the corresponding pseudoproline dipeptide. | peptide.com |
By strategically employing these innovative solutions, the challenges associated with the use of this compound in peptide synthesis can be effectively managed, enabling the successful production of complex and high-purity peptides for a range of research and therapeutic applications.
Analytical and Characterization Methodologies in Research on Fmoc D His Bzl Oh and Its Peptide Constructs
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools for assessing the purity of Fmoc-D-His(Bzl)-OH and for monitoring the progress of peptide synthesis reactions in which it is a component.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and tracking the efficiency of peptide synthesis. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.
In a typical RP-HPLC setup, a C18 column is employed with a mobile phase gradient consisting of aqueous and organic solvents, often with trifluoroacetic acid (TFA) as an ion-pairing agent. For instance, a binary solvent system might use 0.1% TFA in water as solvent A and 0.1% TFA in acetonitrile (B52724) (MeCN) as solvent B. A linear gradient, such as increasing the concentration of solvent B from 5% to 95% over a set period, allows for the separation of the target compound from reactants, byproducts, and other impurities. Purity levels are determined by integrating the peak areas from the chromatogram, with high-quality this compound typically exhibiting a purity of ≥98.0%.
During solid-phase peptide synthesis (SPPS), HPLC is crucial for monitoring the completion of coupling and deprotection steps. By analyzing small cleaved samples from the resin at various stages, researchers can identify potential issues such as incomplete reactions or the formation of side products. The presence of impurities in the starting Fmoc-amino acids can significantly impact the purity of the final peptide, leading to deletion sequences or other unwanted modifications. Therefore, stringent HPLC analysis of the this compound building block is a critical quality control measure.
Table 1: Typical RP-HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV at 214 nm and/or 260 nm |
| Purity Specification | ≥98.0% |
Chiral Chromatography for Stereochemical Purity Analysis of D-Histidine Derivatives
Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially different biological activities. Standard HPLC columns cannot distinguish between enantiomers. Therefore, specialized chiral chromatography techniques are necessary.
One approach involves derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column. For example, reacting the amino acid with a chiral derivatizing agent like N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride (FMOC-L-Ala-NCA) creates diastereomeric dipeptides that can be resolved.
Alternatively, direct enantioseparation can be achieved using chiral stationary phases (CSPs). These columns contain a chiral selector that interacts differently with the D- and L-enantiomers, leading to their separation. Ligand-exchange chromatography is a powerful technique for resolving racemic amino acids. Other CSPs, such as those based on Pirkle-type or host-guest chemistry, also demonstrate effective enantiomeric separation through interactions like hydrogen bonding and charge transfer. The goal is to confirm an enantiomeric purity of ≥99.8% for the Fmoc-D-amino acid building block. The selection of the appropriate chiral method depends on the specific properties of the D-histidine derivative being analyzed.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Spectroscopic and spectrometric methods are vital for confirming the molecular identity and detailed structure of this compound and its corresponding peptide constructs.
Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for verifying the molecular weight of this compound and identifying any impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, yielding a protonated molecular ion peak [M+H]⁺. For this compound, with a molecular weight of approximately 467.52 g/mol , the expected [M+H]⁺ peak would be observed at m/z 468.5.
In the context of peptide synthesis, MS, often coupled with liquid chromatography (LC-MS), is invaluable for confirming the mass of the desired peptide product and for identifying and characterizing impurities. This can include deletion sequences (from incomplete coupling), insertion sequences (from residual unreacted amino groups), or byproducts from side reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to deduce the elemental composition of the target molecule and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound at the atomic level. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used for unambiguous structural assignment.
¹H NMR spectra of this compound will show characteristic signals for the protons of the Fmoc group, the benzyl (B1604629) group, and the histidine moiety. For example, the aromatic protons of the fluorenyl group typically appear in the range of δ 7.3–7.8 ppm. The protons of the D-histidine backbone and the benzyl protecting group will have specific chemical shifts and coupling patterns that confirm the structure.
¹³C NMR provides complementary information on the carbon skeleton of the molecule. In peptide characterization, NMR can be used to confirm the amino acid sequence and to study the three-dimensional conformation of the peptide in solution.
Quantitative and Qualitative Assays for Synthetic Efficiency
Several assays are employed to assess the efficiency of the synthetic steps in solid-phase peptide synthesis (SPPS). These tests are often performed qualitatively to monitor the completion of coupling and deprotection reactions.
A common method for monitoring the deprotection of the Fmoc group is by UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. By measuring the UV absorbance of the piperidine (B6355638) solution used for deprotection, the progress of the reaction can be monitored quantitatively.
Qualitative colorimetric tests are also widely used to detect the presence of free primary amines on the resin, indicating the completion of a coupling reaction or the
Spectrophotometric Monitoring of Fmoc Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to one of the most common strategies in SPPS. chempep.comdu.ac.in Its removal is a critical step that must be driven to completion before the next amino acid can be coupled. The chemistry of the Fmoc group provides a convenient, non-destructive, and quantitative method for monitoring its own removal via UV-Vis spectrophotometry. thieme-connect.de
The principle of this method relies on the strong UV absorbance of the by-product generated during the deprotection reaction. tec5usa.com The Fmoc group is cleaved from the N-terminus of the peptide chain by treatment with a secondary amine base, typically a solution of piperidine in N,N-dimethylformamide (DMF). chempep.commdpi.com This base-induced β-elimination reaction releases dibenzofulvene (DBF), which then reacts with the piperidine in solution to form a piperidine-dibenzofulvene adduct. iris-biotech.demdpi.com This adduct is a potent chromophore with a distinct absorbance maximum around 300-301 nm. iris-biotech.dersc.orgcsic.es
By collecting the filtrate from the deprotection step and measuring its absorbance at this wavelength, one can quantify the amount of Fmoc group that was removed. rsc.org This measurement serves two primary purposes:
Determining Resin Loading: After coupling the first amino acid, such as this compound, to the solid support, this spectrophotometric method is used to accurately determine the initial loading capacity of the resin. iris-biotech.dersc.org The calculation is performed using the Beer-Lambert law:
f = (A₃₀₁ × V) / (ε × l × m) rsc.org Where:
f is the resin loading (in mmol/g)
A₃₀₁ is the absorbance measured at 301 nm
V is the total volume of the deprotection solution
ε is the molar extinction coefficient of the piperidine-DBF adduct (literature values vary, but a common value used is 7800 M⁻¹cm⁻¹) rsc.org
l is the path length of the cuvette (typically 1 cm)
m is the mass of the dried peptide-resin sample
Monitoring Deprotection Completion: In automated peptide synthesizers, a flow-through UV detector can continuously monitor the concentration of the piperidine-DBF adduct in the effluent during the deprotection step. iris-biotech.dethieme-connect.detec5usa.com The absorbance will rise to a maximum and then fall back to the baseline as the reaction completes and the adduct is washed away. By integrating the area under this curve, the synthesizer can confirm that 100% of the Fmoc group has been removed before proceeding to the next coupling step. researchgate.net If the deprotection is sluggish, as can happen with sterically hindered sequences, the system can be programmed to extend the deprotection time or repeat the treatment to ensure complete reaction. thieme-connect.de
It is important to note that certain reagents used in SPPS, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®, also absorb in the UV range and can interfere with the accuracy of this method if not properly washed from the resin beforehand. iris-biotech.de
| Parameter | Value/Description | Source(s) |
| Analyte | Piperidine-dibenzofulvene adduct | iris-biotech.demdpi.com |
| Wavelength (λmax) | ~300-301 nm (also monitored at ~290 nm) | iris-biotech.dersc.orgmdpi.com |
| Molar Extinction (ε) | ~7100-8100 M⁻¹cm⁻¹ (a value of 7800 M⁻¹cm⁻¹ is commonly cited) | iris-biotech.dersc.org |
| Typical Reagent | 20% (v/v) piperidine in DMF | iris-biotech.demdpi.com |
| Application | Quantifying resin loading; Real-time monitoring of deprotection in automated synthesizers | iris-biotech.dersc.orgtec5usa.com |
Colorimetric Tests for Coupling Completion
After the coupling of an amino acid like this compound is performed, it is crucial to verify that all the newly liberated N-terminal amines from the previous deprotection step have reacted. Incomplete coupling results in "deletion sequences," where one or more amino acids are missing from the final peptide. To prevent this, qualitative colorimetric tests are widely used to detect the presence of any remaining free primary or secondary amines on the peptide-resin. chempep.comsemanticscholar.org A small sample of beads is taken from the reactor, washed, and subjected to the test. iris-biotech.de
If a test indicates that a significant number of free amines remain, a second coupling step is typically performed. peptide.compeptide.com If unreacted amines are still present after a recoupling, a "capping" step is often employed. This involves acetylating the remaining free amines with a reagent like acetic anhydride (B1165640) to prevent them from reacting in subsequent cycles. semanticscholar.orgpeptide.com
Several colorimetric tests are available, each with its own specificities and limitations.
The Kaiser Test: This is one of the most sensitive and commonly used tests for detecting free primary amines in SPPS. csic.espeptide.compeptide.com The test is based on the reaction of ninhydrin (B49086) with primary amines, which, upon heating, produces an intense blue color (known as Ruhemann's purple) on the resin beads. iris-biotech.decsic.es A negative result (colorless or yellowish beads) indicates a complete coupling reaction. iris-biotech.de However, the Kaiser test is less reliable for secondary amines. For example, when proline is the N-terminal residue, it yields a brownish-red color that is less intense and can be harder to interpret. iris-biotech.depeptide.com Furthermore, some N-terminal amino acids, including Cys, Ser, Asn, and Thr, can give ambiguous color results. iris-biotech.de Excessive heating during the test can also cause premature cleavage of the Fmoc group, leading to a false positive. csic.espeptide.com
The Chloranil (B122849) Test: The chloranil test is particularly useful for detecting secondary amines, making it a valuable alternative or complement to the Kaiser test, especially after coupling to a proline residue. semanticscholar.orgpeptide.com It can also detect primary amines. scispace.comchempep.com The test involves treating the resin beads with acetaldehyde (B116499) and a solution of 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil). iris-biotech.descispace.com The presence of free amines results in the development of a dark blue or green color on the beads within minutes at room temperature. chempep.comiris-biotech.de
Other Tests: Other tests are also utilized, often to overcome the limitations of the Kaiser test.
The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive assay for primary amines, where a positive result is indicated by an orange or red color on the beads. iris-biotech.depeptide.com
The bromophenol blue test is based on the acid-base reaction between the indicator and the basic free amino group. It can detect both primary and secondary amines. peptide.com
The following table summarizes the key features of these common colorimetric tests.
| Test | Target Amine(s) | Positive Result | Negative Result | Key Considerations | Source(s) |
| Kaiser Test | Primary | Intense blue beads | Yellow/Colorless beads | Less reliable for secondary amines (e.g., Proline gives a reddish-brown color). Can give false positives with excess heat. | iris-biotech.depeptide.compeptide.com |
| Chloranil Test | Primary & Secondary | Dark blue to green beads | Yellowish/Colorless beads | Excellent for secondary amines where the Kaiser test is weak. | chempep.comiris-biotech.depeptide.comscispace.com |
| TNBS Test | Primary | Orange/Red beads | Colorless beads | A sensitive alternative for primary amines. | iris-biotech.depeptide.com |
| Bromophenol Blue Test | Primary & Secondary | Blue beads | Yellow/Green beads | Based on an acid-base indicator reaction. | peptide.commdpi.com |
Advanced Research Applications and Theoretical Investigations of Fmoc D His Bzl Oh
Design and Synthesis of D-Histidine Containing Peptide Libraries for Structure-Activity Relationship Studies
The generation of peptide libraries is a cornerstone of drug discovery, enabling the systematic exploration of sequence-activity relationships. The inclusion of D-amino acids, such as D-histidine, into these libraries is a key strategy to enhance peptide stability against enzymatic degradation, a common hurdle for peptide-based therapeutics. activotec.com The synthesis of peptide libraries containing D-histidine allows for a comprehensive structure-activity relationship (SAR) analysis, providing insights into how the chirality and side-chain interactions of this residue influence biological activity. mdpi.comtandfonline.comnih.govresearchgate.net
For instance, in the development of antimicrobial peptides, the substitution of L-histidine with D-histidine can significantly impact efficacy. mdpi.com A study on peptide conjugates derived from BP100 demonstrated that the incorporation of a D-amino acid (D-Phe) influenced the secondary structure and, consequently, the biological activity. tandfonline.com While this study did not specifically use D-histidine, it highlights the principle that altering stereochemistry is a powerful tool in SAR studies. Another study on the antioxidant activity of a peptide showed that replacing L-histidine with D-histidine led to a reduction in activity, underscoring the critical role of stereochemistry in peptide function. mdpi.com
The synthesis of such libraries typically employs solid-phase peptide synthesis (SPPS) using Fmoc-D-His(Bzl)-OH as the protected amino acid. The benzyl (B1604629) group on the imidazole (B134444) side chain prevents unwanted side reactions during peptide elongation. Following synthesis, the peptides are cleaved from the resin and deprotected, and their biological activity is screened. The resulting data is then used to build SAR models, which can guide the design of more potent and stable peptide therapeutics.
Table 1: Representative Structure-Activity Relationship Findings for D-Amino Acid Containing Peptides
| Peptide Modification | Observed Effect on Activity | Rationale for Change |
| L-His to D-His substitution in an antioxidant peptide | Reduced antioxidant activity mdpi.com | Altered stereochemistry likely disrupts the optimal conformation for radical scavenging or metal chelation. |
| Incorporation of D-Phe in a peptide conjugate | Altered secondary structure and biological activity tandfonline.com | D-amino acids can induce specific turns or disrupt helical structures, impacting receptor binding or membrane interaction. |
| General incorporation of D-amino acids | Increased stability to proteases activotec.com | D-amino acids are not recognized by the active sites of most common proteases. |
| D-amino acid incorporation in cyclic peptides | Promotes efficient cyclization activotec.com | The conformational constraints imposed by D-amino acids can pre-organize the linear precursor for ring closure. |
Incorporation of this compound into Unnatural Peptide Structures and Peptide Mimetics
The use of this compound extends beyond simple substitution in linear peptides to the construction of more complex unnatural peptide structures and peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. frontiersin.orgcpcscientific.comsigmaaldrich.com The incorporation of D-histidine can introduce specific conformational constraints, leading to more defined three-dimensional structures which can enhance binding affinity and selectivity for biological targets. researchgate.net
Peptidomimetics often feature non-standard backbones or side chains to improve their in vivo stability and bioavailability. sigmaaldrich.com For example, the synthesis of all D-amino acid peptides is a strategy to create molecules that are resistant to proteolysis. frontiersin.org this compound is a crucial reagent in the solid-phase synthesis of such D-peptides. Furthermore, the imidazole side chain of D-histidine can be a key pharmacophoric element, participating in essential interactions with a biological target. The benzyl protecting group ensures that this reactive moiety is shielded until the final deprotection step.
Research has shown that the incorporation of unnatural amino acids, including D-isomers and other histidine analogues, can lead to substrates with high selectivity for specific enzymes, such as caspases. nih.gov For instance, a highly selective substrate for caspase-9 was developed containing a histidine residue at the P2 position. nih.gov While this study used L-histidine, it demonstrates the principle of using specific amino acids to achieve selectivity, a concept that is extended by using D-amino acids to also confer stability.
Development of Bioconjugation and Functionalization Strategies Utilizing D-Histidine Residues in Peptides
The histidine side chain, with its imidazole ring, is a versatile handle for the bioconjugation and functionalization of peptides. nih.govrsc.orgthieme-connect.com While many studies focus on L-histidine, the principles are largely translatable to D-histidine-containing peptides, offering a pathway to modify these more stable molecules site-selectively. These modifications can include the attachment of fluorescent probes, imaging agents, drug payloads, or moieties that enhance cell penetration.
Several strategies for histidine modification have been developed. One approach involves the visible-light-promoted activation of thioacetals, which then react selectively with the histidine imidazole ring. nih.govrsc.org This method is chemoselective and can be performed under biocompatible conditions. Another strategy is the late-stage functionalization of histidine residues using radical chemistry, which allows for the introduction of various functional groups at the C2 position of the imidazole ring. researchgate.net
A particularly interesting approach for site-selective modification is the use of a histidine tag (His-tag), which is a sequence of multiple histidine residues. nih.gov While typically composed of L-histidines, a D-histidine-containing His-tag could be envisioned for specific applications. The His-tag can be targeted for modification through metal-chelate-assisted strategies. For example, a reagent chelated to a nickel ion can complex with the His-tag, bringing a reactive group into close proximity to enable covalent modification. nih.gov Furthermore, recent work has demonstrated that the histidine residue itself can act as an endogenous directing group to facilitate the C(sp3)-H functionalization of an adjacent alanine (B10760859) residue, opening new avenues for peptide modification. nih.govacs.org
Table 2: Selected Bioconjugation and Functionalization Strategies for Histidine
| Strategy | Description | Key Features |
| Visible-light-promoted thioacetal activation | An electrophilic thionium (B1214772) intermediate is generated that reacts with the imidazole N3. nih.govrsc.org | Chemoselective, biocompatible conditions. |
| Late-stage C2-alkylation | Radical-based functionalization at the C2 position of the imidazole ring. researchgate.net | Allows for the installation of various functional groups, including ketone handles for further conjugation. |
| His-tag targeted modification | A reagent chelated to a metal ion (e.g., Ni2+) complexes with the His-tag, enabling site-selective reaction. nih.gov | High specificity for the tagged protein or peptide. |
| Histidine-directed C-H functionalization | The histidine side chain acts as a directing group for the modification of an adjacent residue. nih.govacs.org | Enables modification at otherwise unreactive C-H bonds. |
Computational and Theoretical Studies of this compound Chemistry
Computational and theoretical methods are increasingly being used to understand the intricacies of peptide synthesis and to guide the design of new synthetic strategies. These approaches provide insights into reaction mechanisms, transition states, and the influence of protecting groups on peptide conformation and reactivity.
Furthermore, computational methods can be used to assess the stability of the protecting group under various reaction conditions. By simulating the peptide in different solvent environments and at different temperatures, researchers can predict the likelihood of premature deprotection or other side reactions. This information is valuable for optimizing synthetic protocols and for designing more robust protecting groups. While specific MD simulations focused solely on this compound are not widely reported, the principles from simulations of other protected amino acids can be applied. For instance, a computational screening of branched cyclic peptides was used to identify potential enzyme mimetics, highlighting the power of modeling in peptide design. uoi.gr
Quantum chemical calculations, such as those based on density functional theory (DFT), provide a powerful tool for elucidating the detailed mechanisms of chemical reactions. In the context of Fmoc chemistry, these calculations can be used to determine the energy barriers for key steps, such as Fmoc deprotection and peptide bond formation. nih.gov
For example, DFT calculations have been used to study the mechanism of Fmoc deprotection by piperidine (B6355638) and to investigate the factors that influence the rate of this reaction. acs.org Such studies can also be applied to understand potential side reactions involving the histidine side chain, such as racemization. By calculating the energy profiles for different reaction pathways, it is possible to predict which side reactions are most likely to occur and to devise strategies to minimize them.
While specific quantum chemical studies on this compound are not extensively documented in the literature, the methodologies are well-established. For instance, a study on the synthesis of multiphosphorylated peptides combined computational studies with experimental work to understand and overcome side reactions like β-elimination. nih.govacs.org These computational approaches could be readily applied to investigate the stability of the benzyl protecting group on the D-histidine imidazole ring and the mechanism of its removal, providing valuable insights for the synthesis of D-histidine-containing peptides.
Q & A
Basic: What are the standard protocols for incorporating Fmoc-D-His(Bzl)-OH into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
this compound is used in SPPS to introduce D-configured histidine residues with benzyl (Bzl) side-chain protection. Key steps include:
- Coupling Conditions : Use 2–4 equivalents of the amino acid, activated with HBTU/HOBt or Oxyma/DIC in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF (v/v) for 2 × 5 minutes. Ensure complete removal via UV monitoring (301 nm absorbance) .
- Side-Chain Stability : The Bzl group remains stable under standard Fmoc cleavage conditions but requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HF) for final deprotection .
Advanced: How to resolve discrepancies in enantiomeric purity analysis for this compound?
Methodological Answer:
Contradictions in enantiomeric purity data often arise from inadequate chromatographic separation or improper method validation. To address this:
- Chromatography : Use a Chiral MX(2)-RH column with a mobile phase of acetonitrile/water/acetic acid (55:45:0.1, v/v). Adjust the acetonitrile ratio to optimize resolution (target separation factor >2.0) .
- Validation :
- Cross-Validation : Compare results with alternative methods (e.g., circular dichroism) to rule out matrix interference .
Basic: What solvent systems are optimal for dissolving this compound in peptide synthesis?
Methodological Answer:
- Primary Solvent : DMSO (100 mg/mL, ~170 mM) with ultrasonication for 10–15 minutes to ensure complete dissolution .
- Alternative Systems : DMF or dichloromethane (DCM) at 50 mg/mL, though precipitation may occur at low temperatures. Pre-warm solvents to 37°C for improved solubility .
- Caution : Avoid aqueous buffers, as the Bzl group may hydrolyze under basic conditions .
Advanced: How to troubleshoot low coupling efficiency of this compound in sterically hindered sequences?
Methodological Answer:
Steric hindrance from the Bzl group or adjacent bulky residues (e.g., Trp, Ile) can reduce coupling yields. Mitigation strategies include:
- Activation Reagents : Switch from HOBt to Oxyma/DIC for reduced racemization and improved kinetics .
- Double Coupling : Perform two sequential couplings with fresh reagents.
- Microwave Assistance : Use microwave irradiation (50°C, 5–10 W) to enhance reaction rates .
- Post-Coupling Analysis : Verify incorporation via MALDI-TOF MS or HPLC-MS to detect deletions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Data : Classified as H315 (skin irritation) and H319 (eye irritation). Immediate rinsing with water is required upon contact .
Advanced: How to analyze and mitigate batch-to-batch variability in this compound purity?
Methodological Answer:
Variability often stems from residual solvents or enantiomeric impurities. Implement:
-
QC Workflow :
Test Method Acceptance Criteria Purity RP-HPLC (C18 column) ≥98% (Area normalization) Enantiomeric Excess Chiral HPLC ≥99% D-isomer Residual Solvents GC-MS <500 ppm (DMF, DMSO) -
Root-Cause Analysis : Trace impurities to synthesis steps (e.g., incomplete Fmoc insertion) using LC-MS/MS .
Basic: How to validate the stability of this compound in long-term storage?
Methodological Answer:
- Storage Conditions : -80°C in sealed, argon-flushed vials for ≤6 months; -20°C for ≤1 month. Avoid repeated freeze-thaw cycles .
- Stability Testing :
- Monitor degradation via HPLC every 30 days. Acceptable thresholds: <5% total impurities.
- Detect hydrolyzed byproducts (e.g., free histidine) using ninhydrin staining .
Advanced: What strategies prevent racemization during this compound incorporation into peptide chains?
Methodological Answer:
Racemization is pH- and temperature-dependent. Optimize:
- Coupling pH : Maintain reaction pH 8–9 using DIEA. Higher pH increases racemization risk .
- Temperature : Conduct couplings at 0–4°C to slow base-catalyzed racemization.
- Additives : Include 0.1 M HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress epimerization .
Basic: What analytical techniques confirm the identity of this compound?
Methodological Answer:
- NMR : Confirm structure via ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatics; δ 1.4 ppm for Bzl methyl) .
- HRMS : Exact mass verification (C28H25N3O4: [M+H]⁺ = 468.1922) with ±5 ppm tolerance .
- FTIR : Peaks at 1710 cm⁻¹ (C=O, Fmoc) and 1250 cm⁻¹ (C-N, Bzl) .
Advanced: How to design experiments assessing the impact of D-His(Bzl) configuration on peptide bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
